1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE
Overview
Description
1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzimidazole core substituted with an ethyl group and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 1H-benzimidazole with ethyl halides and pyrrolidine derivatives. One common method includes:
Starting Material: 1H-benzimidazole.
Alkylation: The benzimidazole is alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Pyrrolidinylmethylation: The resulting ethylated benzimidazole is then reacted with pyrrolidine and formaldehyde under acidic conditions to introduce the pyrrolidinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole
- 1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazole
- 1-ethyl-2-(1-pyrrolidinylethyl)-1H-benzimidazole
Uniqueness
1-ETHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays.
Properties
IUPAC Name |
1-ethyl-2-(pyrrolidin-1-ylmethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-17-13-8-4-3-7-12(13)15-14(17)11-16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYPNNBYLFKRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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